molecular formula C₂₀H₁₆D₉NO₄ B1141401 シロマラスト-d9 CAS No. 1794779-92-2

シロマラスト-d9

カタログ番号: B1141401
CAS番号: 1794779-92-2
分子量: 352.47
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cilomilast-d9, also known as Cilomilast-d9, is a useful research compound. Its molecular formula is C₂₀H₁₆D₉NO₄ and its molecular weight is 352.47. The purity is usually 95%.
BenchChem offers high-quality Cilomilast-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cilomilast-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Cilomilast-d9 exhibits several important pharmacological characteristics:

  • Mechanism of Action : Cilomilast-d9 selectively inhibits PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By increasing cAMP levels, cilomilast-d9 promotes smooth muscle relaxation and reduces inflammation, making it a potential candidate for managing respiratory diseases .
  • Selectivity : Cilomilast-d9 shows a 10-fold higher selectivity for the PDE4D subtype compared to other PDE4 subtypes (A, B, C). This selectivity is critical as PDE4D is predominantly found in pro-inflammatory and immune cells.
  • Absorption and Metabolism : The compound is completely absorbed upon oral administration with negligible first-pass metabolism, enhancing its bioavailability.

Chronic Obstructive Pulmonary Disease (COPD)

Cilomilast-d9 has been primarily studied in the context of COPD. Clinical trials have demonstrated that cilomilast significantly improves lung function and quality of life in patients suffering from this condition.

  • Efficacy Studies : In a series of clinical trials, cilomilast was shown to enhance forced expiratory volume in one second (FEV1) and reduce the frequency of COPD exacerbations. For instance, one study reported a 40 mL improvement in FEV1 compared to placebo over 24 weeks .
  • Quality of Life Improvements : Patients receiving cilomilast reported significant improvements in their health status as measured by the St. George's Respiratory Questionnaire (SGRQ), with a notable reduction in total scores compared to those on placebo .

Asthma Management

Cilomilast-d9 has also been investigated for its potential use in asthma management. Its anti-inflammatory properties may help control asthma symptoms and reduce exacerbation rates.

  • Research Findings : Preclinical studies suggest that cilomilast can suppress the activity of various pro-inflammatory cells implicated in asthma pathogenesis. This action may lead to better asthma control and fewer hospitalizations due to exacerbations .

Case Studies and Clinical Trials

A comprehensive review of clinical trials involving cilomilast reveals mixed outcomes, particularly concerning its safety profile. While some studies reported significant benefits, others indicated adverse effects that hindered its market approval.

StudyDurationTreatmentKey Findings
Phase II Trial24 weeksCilomilast 15 mg bid vs. placeboImproved FEV1 by 40 mL; reduced SGRQ score by 4.1 U
Phase III StudiesVariousCilomilast vs. placeboSignificant reduction in exacerbation rates; safety concerns noted
Long-term Efficacy Study6 monthsCilomilastSustained improvement in lung function; adverse events primarily gastrointestinal

作用機序

Target of Action

Cilomilast-d9 primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . These targets are isoenzymes that predominate in pro-inflammatory and immune cells .

Mode of Action

Cilomilast-d9 shows high selectivity for cAMP-specific phosphodiesterase 4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for phosphodiesterase 4D than for phosphodiesterase 4A, -B or -C . In vitro, Cilomilast-d9 suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and Chronic Obstructive Pulmonary Disease (COPD) .

Biochemical Pathways

Cilomilast-d9 affects the biochemical pathways by increasing intracellular cyclic adenosine-3’,5’-monophosphate (cAMP) through inhibition of phosphodiesterase (PDE) IV . This principal PDE isoenzyme is within pro-inflammatory cells, including eosinophils, mast cells, macrophages, lymphocytes, neutrophils, and epithelial cells . PDE IV inhibition also has other effects, including relaxation of airway smooth muscle, suppression of smooth muscle mitogenesis, and modulation of excitatory activity in pulmonary nerves .

Pharmacokinetics

Cilomilast-d9 is completely absorbed following oral administration and has negligible first-pass metabolism . It exhibits linear pharmacokinetics, with low between-subject variability . Cilomilast-d9 is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses . It has a small volume of distribution at steady state (17L) . Plasma clearance (approximately 2 L/h) is almost entirely metabolic, through multiple parallel pathways . Its terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration .

Result of Action

Cilomilast-d9 has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . It significantly reduces the release of tumor necrosis factor-alpha (TNF-α) and granulocyte-macrophage colony-stimulating factor (GM-CSF) by bronchial epithelial cells and sputum cells .

Action Environment

The action of Cilomilast-d9 is influenced by environmental factors such as the presence of other drugs. For example, concurrent administration with erythromycin was associated with an increased incidence of gastrointestinal adverse events . Furthermore, the concentrations of unbound Cilomilast-d9 increased with declining renal or hepatic function .

生化学分析

Biochemical Properties

Cilomilast-d9 plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase-4 (PDE4). This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP), a molecule that regulates various cellular functions. By inhibiting PDE4, Cilomilast-d9 increases the levels of cAMP within cells, leading to a reduction in inflammation. Cilomilast-d9 interacts with several biomolecules, including cAMP-specific PDE4 isoenzymes such as PDE4D, PDE4A, PDE4B, and PDE4C . These interactions result in the suppression of pro-inflammatory and immune cell activities, which are crucial in the pathogenesis of asthma and COPD .

Cellular Effects

Cilomilast-d9 has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In airway cells of patients with COPD, Cilomilast-d9 inhibits the release of neutrophil chemoattractants such as tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF) . This inhibition reduces neutrophil chemotaxis and inflammation, thereby improving lung function. Additionally, Cilomilast-d9 affects neutrophils by inhibiting superoxide anion production and mitigating calcium mobilization .

Molecular Mechanism

The molecular mechanism of Cilomilast-d9 involves its high selectivity for cAMP-specific PDE4 isoenzymes. By inhibiting PDE4, Cilomilast-d9 prevents the breakdown of cAMP, leading to increased intracellular cAMP levels . This elevation in cAMP suppresses the activity of pro-inflammatory and immune cells, thereby exerting potent anti-inflammatory effects both in vitro and in vivo . Cilomilast-d9 also interacts with other biomolecules, such as phosphatidylcholine-rich niosomes, to enhance pulmonary delivery and reduce adverse effects on the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cilomilast-d9 change over time. Studies have shown that Cilomilast-d9 is completely absorbed following oral administration and exhibits linear pharmacokinetics . It has a terminal elimination half-life of approximately 6.5 hours and achieves steady state rapidly with twice-daily administration . Over time, Cilomilast-d9 reduces tissue cells central to the inflammatory process, such as macrophages and CD8+ lymphocytes, in patients with stable COPD . Long-term effects include improved lung function and reduced inflammation .

Dosage Effects in Animal Models

The effects of Cilomilast-d9 vary with different dosages in animal models. In mice with bleomycin-induced pulmonary fibrosis, Cilomilast-d9 significantly reduced the total number of alveolar inflammatory cells at early fibrosis stages . Higher doses of Cilomilast-d9 improved lung function and reduced fibrosis degree at later stages . Excessive doses may lead to adverse effects, such as gastrointestinal disturbances, as observed in clinical studies .

Metabolic Pathways

Cilomilast-d9 is involved in multiple metabolic pathways. It is completely absorbed following oral administration and undergoes negligible first-pass metabolism . The primary metabolic pathway involves the action of cytochrome P450 2C8, which forms the most abundant metabolite with less than 10% of the activity of the parent molecule . Cilomilast-d9’s metabolism is almost entirely metabolic, with plasma clearance occurring through multiple parallel pathways .

Transport and Distribution

Cilomilast-d9 is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound (99.4%) and has a small volume of distribution at steady state . Cilomilast-d9’s transport is influenced by its interaction with phosphatidylcholine-rich niosomes, which enhance pulmonary delivery and reduce brain uptake . This selective distribution improves the therapeutic index and reduces adverse effects on the nervous system .

Subcellular Localization

The subcellular localization of Cilomilast-d9 affects its activity and function. In lacrimal gland acinar cells, Cilomilast-d9 enhances the apical secretion of various secretory proteins after sustained exposure . It also changes the subcellular localization of rab3D, secretory component, and β-hexosaminidase, indicating the presence of secretory activity . These changes in localization are comparable to those observed with carbachol stimulation, suggesting that Cilomilast-d9 may be a good candidate for treating conditions like dry eyes .

生物活性

Cilomilast-d9, a derivative of cilomilast, is a potent phosphodiesterase 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications, particularly in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of Cilomilast-d9, exploring its mechanisms of action, efficacy in various studies, and implications for clinical use.

Cilomilast-d9 functions primarily as an inhibitor of PDE4, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, cilomilast-d9 increases intracellular levels of cAMP, leading to the following biological effects:

  • Anti-inflammatory Activity : Elevated cAMP levels suppress the activation and recruitment of pro-inflammatory cells, including neutrophils and macrophages. This results in decreased production of inflammatory cytokines such as TNF-α and IL-1β .
  • Bronchodilation : The compound promotes relaxation of airway smooth muscle, contributing to improved airflow in patients with COPD .
  • Osteogenic Effects : Cilomilast-d9 has been shown to enhance alkaline phosphatase (ALP) expression in mesenchymal stem cells (MSCs), indicating potential applications in bone formation and repair .

Preclinical Studies

  • Animal Models : In studies involving C57BL/6 mice, cilomilast-d9 was administered topically to evaluate its effects on dry eye disease. Results indicated a significant reduction in the expression of TNF-α and IL-1α in treated corneas compared to controls .
  • MSC Differentiation : Research demonstrated that cilomilast-d9 enhances osteoblast differentiation when combined with bone morphogenetic protein-2 (BMP-2), suggesting its role in promoting bone health .

Clinical Trials

A pivotal clinical trial assessed the efficacy of cilomilast in COPD patients. Key findings included:

  • Pulmonary Function Improvement : Patients receiving cilomilast showed an average increase in FEV1 (forced expiratory volume in one second) by 10 mL compared to a decrease of 30 mL in the placebo group over 24 weeks (p = 0.002) .
  • Reduction in Exacerbations : The incidence rate of COPD exacerbations was significantly lower in the cilomilast group (74% exacerbation-free) compared to the placebo group (62%) at 24 weeks (p = 0.008) .
  • Quality of Life : Improvements were noted in health status as measured by the St. George's Respiratory Questionnaire, with a mean difference of 4.1 units favoring cilomilast treatment (p = 0.001) .

Comparative Analysis with Other PDE4 Inhibitors

Cilomilast-d9's potency can be compared to other PDE4 inhibitors like roflumilast and tanimilast:

CompoundIC50 (nM)Selectivity for PDE4Clinical Use
Cilomilast-d9Not specifiedHighCOPD
Roflumilast~0.87ModerateCOPD
Tanimilast~0.026Very highCOPD, asthma

Tanimilast has been noted for its superior potency compared to cilomilast, indicating potential advantages in specific therapeutic contexts .

特性

IUPAC Name

4-cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBUZOUXXHZCFB-UDCOFZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。